3-Aminopentanenitrile;methanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminopentanenitrile;methanesulfonic acid is a compound that combines 3-aminopentanenitrile with methanesulfonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is often used as an intermediate in the synthesis of other chemical compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 3-aminopentanenitrile;methanesulfonic acid involves resolving an enantiomeric mixture of chiral 3-aminonitriles in the presence of a chiral acid in a solvent system to produce a chiral 3-aminonitrile salt . This process may include a recrystallization step to produce an enantiomerically enriched 3-aminonitrile salt. Additionally, a salt exchanging step may be performed, where another acid is added to the chiral 3-aminonitrile salt to produce another 3-aminonitrile salt .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar processes as described above. The use of chiral acids and solvent systems is crucial for achieving high yields and purity in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
3-Aminopentanenitrile;methanesulfonic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong acids, bases, and oxidizing agents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce nitrile oxides, while reduction reactions may yield amines.
Wissenschaftliche Forschungsanwendungen
3-Aminopentanenitrile;methanesulfonic acid has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: It is used in the study of biochemical pathways and enzyme reactions.
Industry: It is used in the production of fine chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-aminopentanenitrile;methanesulfonic acid involves its interaction with molecular targets and pathways within biological systems. The compound may act as an inhibitor or activator of specific enzymes, influencing biochemical reactions and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonic acid: An organosulfuric acid with the molecular formula CH3SO3H, used in various industrial applications.
3-Aminopentanenitrile: A compound with an amino group and a nitrile group, used as an intermediate in chemical synthesis.
Uniqueness
3-Aminopentanenitrile;methanesulfonic acid is unique due to its combination of 3-aminopentanenitrile and methanesulfonic acid, which imparts specific chemical properties and reactivity. This combination allows it to be used in a variety of applications, making it a versatile compound in scientific research and industrial processes.
Eigenschaften
Molekularformel |
C6H14N2O3S |
---|---|
Molekulargewicht |
194.25 g/mol |
IUPAC-Name |
3-aminopentanenitrile;methanesulfonic acid |
InChI |
InChI=1S/C5H10N2.CH4O3S/c1-2-5(7)3-4-6;1-5(2,3)4/h5H,2-3,7H2,1H3;1H3,(H,2,3,4) |
InChI-Schlüssel |
YFUWGHZSEBRWEO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC#N)N.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.